3-Methyl-4-nitrobenzenediazonium tetrafluoroborate
Description
3-Methyl-4-nitrobenzenediazonium tetrafluoroborate is an organic compound with the molecular formula C7H6N3O2•BF4 and a molecular weight of 250.97. It is a diazonium salt, which is a class of compounds known for their utility in organic synthesis, particularly in the formation of azo compounds. This compound is typically used in research settings and is known for its stability and reactivity under specific conditions .
Properties
CAS No. |
24964-88-3 |
|---|---|
Molecular Formula |
C7H6BF4N3O2 |
Molecular Weight |
250.95 g/mol |
IUPAC Name |
3-methyl-4-nitrobenzenediazonium;trifluoroborane;fluoride |
InChI |
InChI=1S/C7H6N3O2.BF3.FH/c1-5-4-6(9-8)2-3-7(5)10(11)12;2-1(3)4;/h2-4H,1H3;;1H/q+1;;/p-1 |
InChI Key |
HLVQIFYQLNQNQY-UHFFFAOYSA-M |
SMILES |
[B-](F)(F)(F)F.CC1=C(C=CC(=C1)[N+]#N)[N+](=O)[O-] |
Canonical SMILES |
B(F)(F)F.CC1=C(C=CC(=C1)[N+]#N)[N+](=O)[O-].[F-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-nitrobenzenediazonium tetrafluoroborate typically involves the diazotization of 3-methyl-4-nitroaniline. The process begins with the nitration of 3-methylaniline to form 3-methyl-4-nitroaniline. This intermediate is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) in the presence of tetrafluoroboric acid to yield the diazonium salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration and diazotization reactions. These processes are carried out under controlled conditions to ensure the safety and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-nitrobenzenediazonium tetrafluoroborate undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: It can react with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide.
Coupling Reactions: Typically carried out in alkaline conditions using sodium hydroxide or potassium carbonate.
Reduction Reactions: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Major Products Formed
Substitution Reactions: Products include 3-methyl-4-halobenzenes, 3-methyl-4-hydroxybenzenes, and 3-methyl-4-cyanobenzenes.
Coupling Reactions: Azo compounds such as 3-methyl-4-nitroazobenzenes.
Reduction Reactions: 3-methyl-4-aminobenzenes.
Scientific Research Applications
3-Methyl-4-nitrobenzenediazonium tetrafluoroborate is used in various scientific research applications:
Chemistry: It is employed in the synthesis of azo dyes and other complex organic molecules.
Biology: Utilized in the labeling of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Used in the production of dyes, pigments, and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 3-Methyl-4-nitrobenzenediazonium tetrafluoroborate involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, forming covalent bonds with nucleophiles. The nitro group can also undergo reduction, leading to the formation of amino derivatives. These reactions are facilitated by the presence of specific catalysts and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzenediazonium tetrafluoroborate: Similar in structure but lacks the methyl group at the 3-position.
4-Methoxybenzenediazonium tetrafluoroborate: Contains a methoxy group instead of a nitro group.
4-Chlorobenzenediazonium tetrafluoroborate: Contains a chlorine atom instead of a nitro group
Uniqueness
3-Methyl-4-nitrobenzenediazonium tetrafluoroborate is unique due to the presence of both a methyl and a nitro group on the benzene ring. This combination of substituents influences its reactivity and the types of reactions it can undergo. The methyl group provides electron-donating effects, while the nitro group is electron-withdrawing, creating a unique balance that affects the compound’s chemical behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
